4-(2-Phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
4-(2-Phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique tricyclic structure.
Preparation Methods
The synthesis of 4-(2-Phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves several steps. One common method includes the cycloaddition of furan and maleic anhydride, followed by aminolysis to introduce various functional groups . The reaction typically occurs in toluene under reflux conditions, with yields ranging from 47% to 97% . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions vary but often include derivatives with modified functional groups .
Scientific Research Applications
4-(2-Phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through modulation of NMDA receptors and voltage-gated calcium channels (VGCC). It binds to these receptors and channels, inhibiting excessive calcium influx, which is a key factor in excitotoxicity and neuronal damage . Molecular docking studies have shown that it binds in a manner similar to known NMDA receptor antagonists .
Comparison with Similar Compounds
Similar compounds include:
NGP1-01: Another polycyclic amine with neuroprotective properties.
MK-801: A well-known NMDA receptor antagonist.
Adamantanes: Compounds like amantadine and memantine, which also modulate NMDA receptors.
Compared to these compounds, 4-(2-Phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique due to its dual action on both NMDA receptors and VGCC, providing a broader neuroprotective effect .
Properties
IUPAC Name |
4-(2-phenylmethoxyethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17-15-13-6-7-14(10-13)16(15)18(21)19(17)8-9-22-11-12-4-2-1-3-5-12/h1-7,13-16H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMLSJUTTWJXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCOCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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